N-Dodecyl-N-(4-methylphenyl)urea
Description
N-Dodecyl-N-(4-methylphenyl)urea is a substituted urea derivative characterized by a dodecyl (C12) alkyl chain and a 4-methylphenyl aromatic group. Ureas are widely studied for their hydrogen-bonding capabilities, which influence their physicochemical behavior and applications in pharmaceuticals, agrochemicals, and materials science. The dodecyl chain imparts significant hydrophobicity, while the 4-methylphenyl group contributes to steric and electronic effects.
Properties
CAS No. |
62641-32-1 |
|---|---|
Molecular Formula |
C20H34N2O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-dodecyl-1-(4-methylphenyl)urea |
InChI |
InChI=1S/C20H34N2O/c1-3-4-5-6-7-8-9-10-11-12-17-22(20(21)23)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3,(H2,21,23) |
InChI Key |
CPMKGROIGNXQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C1=CC=C(C=C1)C)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylureas
Key Compounds:
- Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea): A herbicide with a trifluoromethyl group enhancing electronegativity and stability .
- Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea): Herbicide with an isopropyl group, offering moderate lipophilicity .
- Fenuron (N,N-dimethyl-N'-phenylurea): Simplest arylurea, lacking alkyl/aryl substituents, used as a plant growth regulator .
Structural and Functional Differences:
| Compound | Alkyl Chain | Aryl Substituent | Key Properties/Applications |
|---|---|---|---|
| N-Dodecyl-N-(4-methylphenyl)urea | C12 | 4-methylphenyl | High lipophilicity; potential surfactant/materials applications |
| Fluometuron | None | 3-trifluoromethylphenyl | Polar, stable; herbicide |
| Isoproturon | None | 4-isopropylphenyl | Moderate log P; herbicide |
| Fenuron | None | Phenyl | Low molecular weight; plant growth regulator |
Key Insights :
- The dodecyl chain in the target compound significantly increases hydrophobicity (log P > 6 estimated) compared to smaller alkyl/aryl substituents in herbicides. This may limit its mobility in soil but enhance membrane permeability in biological systems.
Ureas with Bulky Alkyl Chains
Key Compounds:
- EHUT (2-ethylhexyl-3-[3-(3-(2-ethylhexyl)ureido)-4-methylphenyl]urea): Branched C8 chain; forms supramolecular tapes via hydrogen bonding .
- ODUT (2,4-bis(N,N'-octadecylureido)-toluene): C18 chains; high thermal stability, used in polymer composites .
Comparison of Alkyl Chain Effects:
| Compound | Alkyl Chain Length | Key Properties |
|---|---|---|
| This compound | C12 (linear) | Intermediate hydrophobicity; potential for micelle formation |
| EHUT | C8 (branched) | Flexible assembly due to branching; "mirage effect" in STM |
| ODUT | C18 (linear) | Extremely hydrophobic; high Tg in polymers |
Key Insights :
Sulfonyloxy-Substituted Ureas (Patent Compounds)
Examples from :
- N,N’-[2-(dodecanesulfonyloxy)phenyl]-N’-(4-(dodecanesulfonyloxy)phenyl]urea
- N,N’-di-[4-(methanesulfonyloxy)phenyl]urea
Functional Group Impact:
| Compound Type | Substituent | Reactivity/Applications |
|---|---|---|
| This compound | 4-methylphenyl | Stable; limited leaving-group ability |
| Sulfonyloxy-substituted ureas | Sulfonate esters | High reactivity as synthetic intermediates (e.g., nucleophilic substitution) |
Key Insights :
Ureas with Heterocyclic Moieties
Example from :
- 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea : Combines urea with triazine and morpholine groups.
Comparison of Hybrid Structures:
| Compound | Additional Groups | Key Properties |
|---|---|---|
| This compound | None | Simplicity; focus on alkyl-aryl interactions |
| Triazine-morpholine urea | Triazine, morpholine | Enhanced solubility; pharmacological potential |
Key Insights :
- The triazine-morpholine derivative’s rigid heterocycles enable π-π stacking and polar interactions, unlike the target compound’s reliance on alkyl-aryl hydrophobicity .
Preparation Methods
Reaction Mechanism and Conditions
The process involves suspending urea in an inert diluent (e.g., xylene) and gradually introducing the amine at elevated temperatures (110–170°C). Ammonia is liberated as a byproduct, and the product is isolated via crystallization or distillation. For this compound, sequential addition of dodecylamine and 4-methylaniline could theoretically yield the target compound, though the patent focuses on single-amine systems.
Key parameters :
- Temperature : 120–135°C (optimal for minimizing biuret formation).
- Diluent : Xylene or dichlorobenzene (boiling point > reaction temperature).
- Molar ratio : 1:1 to 2:1 (amine:urea).
Example adaptation from patent:
1. Suspend urea (2 mol) in dry xylene (400 mL).
2. Heat to 125°C and introduce dodecylamine (2.05 mol).
3. After 3 hours, add 4-methylaniline (2 mol) and maintain temperature for 6 hours.
4. Concentrate, cool, and crystallize the product.
Challenges and Mitigation Strategies
- Selectivity : Competing reactions between urea’s two amine groups can lead to symmetrical byproducts. Using a stepwise addition of amines and excess diluent improves selectivity for unsymmetrical products.
- Biuret Formation : Prolonged heating above 150°C promotes urea dimerization. Maintaining temperatures below 135°C and optimizing reaction time are critical.
- Yield Optimization : The patent reports yields of 79–81% for simpler alkyl-ureas, but bulkier substrates like dodecylamine may require extended reaction times.
Comparative Analysis of Methods
Industrial Applications and Modifications
The urea-amine method’s compatibility with continuous-flow reactors makes it suitable for large-scale production. Recent advances include:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-Dodecyl-N-(4-methylphenyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reacting a dodecylamine derivative with a 4-methylphenyl isocyanate under anhydrous conditions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used, with catalytic bases (e.g., triethylamine) to accelerate urea bond formation . Optimization may involve adjusting stoichiometry, temperature (room temperature to 60°C), and reaction time (12–24 hours). Purity is enhanced via recrystallization from ethanol or column chromatography .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, such as the dodecyl chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and the 4-methylphenyl moiety (δ 2.3 ppm for CH₃, δ 6.8–7.2 ppm for aromatic protons). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 333.27). FT-IR confirms the urea carbonyl stretch (~1640 cm⁻¹) .
Q. How does the solubility profile of this compound influence its application in biological assays?
- Methodological Answer : The compound’s hydrophobicity (long dodecyl chain) limits aqueous solubility but enhances lipid membrane permeability. For in vitro assays, solubilize in DMSO (≤1% v/v) and dilute in buffer containing surfactants (e.g., Tween-80) to prevent aggregation. Solubility in organic solvents (e.g., DCM, ethyl acetate) facilitates formulation for drug delivery studies .
Advanced Research Questions
Q. How does the alkyl chain length in N-alkyl-N-(4-methylphenyl)urea derivatives influence their interaction with biological membranes?
- Methodological Answer : Longer alkyl chains (e.g., docosyl vs. dodecyl) increase hydrophobicity, enhancing membrane partitioning and residence time. Fluorescence anisotropy or surface plasmon resonance (SPR) can quantify membrane affinity. For N-Dodecyl derivatives, the balance between lipophilicity (logP ~5.2) and aqueous dispersion is critical for bioavailability .
Q. What methodological approaches are recommended for studying the enzyme inhibitory activity of this compound?
- Methodological Answer :
- Enzyme Assays : Use colorimetric or fluorometric assays (e.g., urease inhibition via Berthelot method) to measure IC₅₀ values .
- Molecular Docking : Perform simulations (AutoDock Vina, Schrödinger Suite) to predict binding modes with target enzymes (e.g., cyclooxygenase-2 or urease). Validate with mutagenesis studies .
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Q. How can crystallographic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) determines precise bond angles and conformations. For example, Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., H-bonding between urea NH and carbonyl groups). High-resolution data (R factor <0.05) ensure accurate refinement .
Q. How should researchers address contradictions in reported bioactivity data for urea derivatives?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (pH, solvent, enzyme source). Standardize protocols (e.g., OECD guidelines) and validate with orthogonal assays (e.g., SPR vs. enzymatic activity). Meta-analyses of substituent effects (e.g., electron-withdrawing vs. donating groups) clarify structure-activity relationships .
Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
